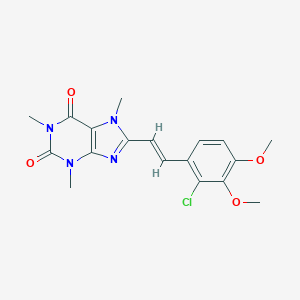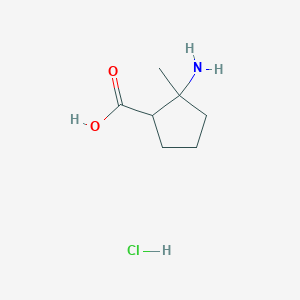
Cholesterylphosphorylethylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesterylphosphorylethylpyridinium (CPEP) is a naturally occurring molecule found in various biological systems. It belongs to the class of lipids and plays an important role in various biochemical and physiological processes. CPEP has been extensively studied for its potential applications in scientific research, particularly in the field of drug delivery and gene therapy.
Mécanisme D'action
The mechanism of action of Cholesterylphosphorylethylpyridinium is not fully understood, but it is believed to interact with cell membranes and alter their properties. Cholesterylphosphorylethylpyridinium has also been shown to interact with DNA and RNA, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects
Cholesterylphosphorylethylpyridinium has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism and the regulation of immune responses. Cholesterylphosphorylethylpyridinium has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cholesterylphosphorylethylpyridinium in lab experiments is its ability to form stable complexes with DNA and RNA. This makes it an attractive candidate for gene therapy applications. However, one of the limitations of using Cholesterylphosphorylethylpyridinium is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for the use of Cholesterylphosphorylethylpyridinium in scientific research. One area of interest is the development of Cholesterylphosphorylethylpyridinium-based gene delivery systems for the treatment of genetic diseases. Another area of interest is the use of Cholesterylphosphorylethylpyridinium as a drug delivery system for cancer therapy. Additionally, the potential use of Cholesterylphosphorylethylpyridinium as a biomarker for various diseases is also an area of interest for future research.
Conclusion
In conclusion, Cholesterylphosphorylethylpyridinium is a naturally occurring lipid with various potential applications in scientific research. Its ability to form stable complexes with DNA and RNA makes it an attractive candidate for gene therapy and drug delivery applications. While there are limitations to its use, the potential benefits of using Cholesterylphosphorylethylpyridinium in scientific research are significant. Further research is needed to fully understand the mechanism of action and potential applications of Cholesterylphosphorylethylpyridinium in various fields.
Méthodes De Synthèse
Cholesterylphosphorylethylpyridinium can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create Cholesterylphosphorylethylpyridinium from simple starting materials. The extraction method involves the isolation of Cholesterylphosphorylethylpyridinium from natural sources such as animal tissues and plants. Both methods have been used successfully to produce Cholesterylphosphorylethylpyridinium for scientific research purposes.
Applications De Recherche Scientifique
Cholesterylphosphorylethylpyridinium has been widely used in scientific research, particularly in the field of drug delivery and gene therapy. Cholesterylphosphorylethylpyridinium has the ability to form stable complexes with DNA, which makes it an attractive candidate for gene therapy applications. Cholesterylphosphorylethylpyridinium can also be used to deliver drugs to specific tissues and cells, which can increase the efficacy of the drug and reduce side effects.
Propriétés
Numéro CAS |
143693-01-0 |
|---|---|
Nom du produit |
Cholesterylphosphorylethylpyridinium |
Formule moléculaire |
C34H54NO4P |
Poids moléculaire |
571.8 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-pyridin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C34H54NO4P/c1-25(2)10-9-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-33(27,4)32(29)17-19-34(30,31)5)39-40(36,37)38-23-22-35-20-7-6-8-21-35/h6-8,12,20-21,25-26,28-32H,9-11,13-19,22-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,33+,34-/m1/s1 |
Clé InChI |
ZIQMQJFDJLTAEN-PWAICBBHSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
Synonymes |
cholesterylphosphorylethylpyridinium CPEP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)



![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

